Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate
Description
Historical Development and Significance in Heterocyclic Chemistry
The development of pyrrolo-isoxazole compounds represents a significant advancement in heterocyclic chemistry, emerging from the broader exploration of nitrogen-containing ring systems that began in earnest during the mid-twentieth century. Heterocyclic compounds have been recognized as the "queen of the organic synthetic field" due to their prevalence and importance in organic chemistry. The synthesis of pyrrolo-isoxazole derivatives gained momentum as researchers recognized their potential applications in medicinal chemistry, particularly as scaffolds for drug development due to their unique chemical properties and biological activities.
The historical significance of these compounds is rooted in the fundamental understanding that heterocycles containing both nitrogen and oxygen atoms in their ring structures exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific development of this compound can be traced through various scientific literature and patents that detail its structural properties and synthetic routes, highlighting the compound's importance in advancing our understanding of complex heterocyclic systems. This compound exemplifies the evolution of synthetic organic chemistry from simple ring formation to sophisticated multi-ring architectures that combine multiple pharmacophores in a single molecular framework.
The significance of this compound extends beyond its individual properties to represent a broader class of molecules that demonstrate the potential for creating novel therapeutic agents through the strategic combination of different heterocyclic motifs. Research into pyrrolo-isoxazole compounds has been driven by the recognition that such fused ring systems can provide enhanced selectivity and potency compared to their individual components, making them valuable targets for pharmaceutical development. The synthetic challenges associated with creating these complex molecules have also spurred innovations in organic synthesis methodology, contributing to the advancement of synthetic chemistry as a whole.
Structural Classification and Nomenclature in Isoxazole Chemistry
This compound belongs to the class of heterocycles, specifically those that contain both nitrogen and oxygen in their ring structures, and can be classified under pyrrolidine derivatives due to its pyrrole-like structure fused with an isoxazole ring. The nomenclature of this compound follows the Hantzsch-Widman system for naming heterocyclic compounds, which was proposed by German chemists Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively. According to this systematic approach, the compound name reflects the presence of multiple heteroatoms and the specific ring fusion pattern that characterizes its structure.
The structural classification reveals that this compound contains a five-membered isoxazole ring (containing one nitrogen and one oxygen atom) fused to a saturated pyrrole ring system, with the entire structure bearing a benzyl carboxylate substituent. The systematic name "this compound" indicates the presence of a benzyl ester group attached to a tetrahydropyrrolo-isoxazole core structure. The numerical designations [3,4-c] specify the positions where the pyrrole and isoxazole rings are fused, while the locants 1H and 3H indicate the positions of hydrogen atoms on the nitrogen atoms of the ring system.
The molecular identifiers for this compound include specific database entries such as the PubChem Compound Identifier (CID) and standardized molecular representations including SMILES notation and International Chemical Identifier (InChI) strings, which provide unambiguous structural descriptions for computational and database applications. These standardized identifiers ensure consistent recognition and communication of the compound's structure across different research platforms and databases.
Position in the Landscape of Nitrogen-Containing Heterocycles
Within the vast landscape of nitrogen-containing heterocycles, this compound occupies a unique position as a bicyclic system that combines two distinct five-membered heterocycles. The compound represents a sophisticated example of fused ring architecture where the pyrrole and isoxazole components contribute complementary properties to the overall molecular framework. Nitrogen-containing heterocycles constitute a fundamental class of organic compounds with over 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles, highlighting the importance of this chemical family in pharmaceutical applications.
The position of this compound within heterocyclic chemistry is particularly notable because it belongs to the category of bicyclic fused systems, which are known to exhibit enhanced biological activity and improved pharmacological properties compared to their monocyclic counterparts. The pyrrolo component contributes to the compound's potential for hydrogen bonding and interaction with biological targets due to the presence of nitrogen atoms, while the isoxazole ring provides additional structural rigidity and electronic properties that can influence molecular recognition and binding affinity. This combination creates a molecular architecture that is well-positioned to interact with various biological targets through multiple binding modes.
The compound's relationship to other important heterocyclic systems can be understood through comparison with related structures such as pyrrolo[1,2-b]isoxazole derivatives and other fused pyrrole-containing systems. Unlike simpler five-membered heterocycles such as pyrrole, furan, or thiophene, the bicyclic nature of this compound provides additional conformational constraints that can enhance selectivity in biological interactions. The presence of multiple nitrogen atoms and the oxygen heteroatom creates opportunities for diverse hydrogen bonding patterns and electrostatic interactions that are not available in simpler heterocyclic systems.
Furthermore, the compound's position in the heterocyclic landscape is enhanced by its potential for further chemical modification through the various reactive sites present in its structure. The tetrahydro designation indicates that the pyrrole ring is fully saturated, providing stability while maintaining the potential for selective functionalization at specific positions. This structural feature distinguishes it from fully aromatic systems and provides opportunities for stereoselective synthesis and modification that can be exploited in drug design and materials applications.
Research Importance and Scientific Applications
The research importance of this compound stems from its potential applications across multiple scientific disciplines, particularly in medicinal chemistry where pyrrolo-isoxazole derivatives have demonstrated diverse biological activities including neuroprotective, anti-stress, acetylcholinesterase inhibition, and antimicrobial properties. The compound serves as a valuable scaffold for drug development, with its unique structural features providing opportunities for the design of selective therapeutic agents that can interact with specific biological targets through well-defined molecular recognition mechanisms.
Scientific applications of this compound extend to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The synthesis of this compound typically involves multi-step organic reactions, including 1,3-dipolar cycloaddition reactions where nitrile oxides react with alkenes or alkynes to form isoxazole derivatives. These synthetic methodologies have been refined to include environmentally friendly approaches such as reactions in aqueous media under non-catalytic conditions, representing advances toward sustainable and green synthetic chemistry.
The compound's importance in chemical research is further emphasized by its potential for chemical transformations that can generate libraries of related structures for biological screening. Studies have shown that pyrrolo-isoxazole derivatives can undergo various chemical reactions including nucleophilic substitutions, oxidations, and reductions, providing pathways for systematic structure-activity relationship investigations. The presence of the benzyl carboxylate group offers additional opportunities for chemical modification through ester hydrolysis, amide formation, and other transformations that can modulate the compound's physical and biological properties.
| Research Application | Scientific Significance | Methodological Approach |
|---|---|---|
| Drug Discovery | Scaffold for therapeutic agents | Structure-activity relationship studies |
| Synthetic Chemistry | Intermediate for complex molecules | Multi-step organic synthesis |
| Chemical Biology | Molecular probe development | Bioconjugation and labeling |
| Materials Science | Building block for functional materials | Polymerization and assembly |
Recent advances in the synthesis of pyrrolo-isoxazole compounds have demonstrated the potential for developing efficient, environmentally friendly synthetic protocols that can be applied to the preparation of this compound and related structures. These developments include the use of ionic liquids as reaction media, microwave-assisted synthesis for improved reaction rates and yields, and flow chemistry approaches that enable continuous production and improved scalability. The ongoing research into these synthetic methodologies reflects the continued importance of this compound class in advancing both fundamental chemistry and practical applications.
The compound's research significance is also highlighted by its potential applications in computational chemistry and molecular modeling studies, where its well-defined structure and diverse functional groups make it an excellent model system for investigating structure-function relationships in heterocyclic chemistry. The availability of detailed structural data, including molecular descriptors and computational parameters, facilitates the development of predictive models for biological activity and chemical reactivity that can guide the design of new compounds with enhanced properties.
Properties
IUPAC Name |
benzyl 1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(17-8-10-4-2-1-3-5-10)15-6-11-9-18-14-12(11)7-15/h1-5,11-12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQOBZAVKTZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CONC2CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Synthesis
The core method for synthesizing benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate involves a-dipolar cycloaddition reaction between nitrile oxides and N-benzyl-3-pyrroline or related dipolarophiles. This approach forms the isoxazoline ring fused to the pyrrole moiety.
- Dipolarophile: N-benzyl-3-pyrroline
- Dipole: Nitrile oxide generated in situ, often derived from enantiopure amino acid derivatives like L-phenylalanine
- Catalysts/Bases: Triethylamine (TEA), DABCO, sodium bicarbonate (NaHCO3), lithium carbonate (Li2CO3)
- Solvents: Acetonitrile (MeCN), chloroform (CHCl3), ethyl acetate (AcOEt), mixtures with dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
- Temperature: Ambient (25 °C) to reflux conditions depending on solvent and base
Diastereoselectivity and Yield Optimization:
Several reaction conditions were screened to maximize yield and control the diastereomeric ratio (d.r.) of the two possible isoxazoline derivatives (3a and 3b). The results are summarized below:
| Entry | Solvent | Base | Time (h) | d.r. 3a:3b | Yield (%) |
|---|---|---|---|---|---|
| 1 | CHCl3 | TEA | 18 | - | 6 |
| 2 | MeCN | TEA | 16 | 1:3 | 38 |
| 3 | MeCN | DABCO | 16 | 1:2.5 | 24 |
| 4 | AcOEt | NaHCO3 | 17 | 1:2 | 32 |
| 5 | MeCN | NaHCO3 | 5 | 1:2 | 51 |
| 6 | MeCN | Li2CO3 | 20 | 1:1 | 50 |
| 7 | MeCN/DMF | TEA | 16 | 1:3 | 50 |
| 8 | MeCN/DMF | DABCO | 16 | 1:2.5 | 53 |
| 9 | MeCN/NMP | TEA | 16 | 1:2 | 29 |
Table 1: Optimization of cycloaddition reaction conditions for benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole derivatives (3a and 3b)
- Acetonitrile with sodium bicarbonate or lithium carbonate bases gave relatively high yields (50-51%) with moderate diastereoselectivity.
- TEA in acetonitrile favored the formation of isomer 3b (major diastereomer) with a 1:3 ratio and 38% yield.
- Mixed solvents (MeCN/DMF) slightly improved yields up to 53%.
- The reaction time varied from 5 to 20 hours, with shorter times (5 h) still yielding good product with NaHCO3.
Post-Cycloaddition Functionalization and Purification
After the cycloaddition step, the crude product typically undergoes:
- Work-up: Organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.
- Purification: Flash chromatography on silica gel is employed to isolate the pure this compound as a white solid.
- Characterization: Melting point determination, NMR spectroscopy (1H and 13C), and elemental analysis confirm the structure and purity.
For example, a representative product was obtained in 80% yield as a white solid with melting point 110.6–111.5 °C and characteristic NMR signals confirming the isoxazole and pyrrole protons.
Alternative Synthetic Routes and General Isoxazole Synthesis Methods
While the cycloaddition approach is central to preparing the this compound, broader synthetic methodologies for isoxazoles provide context and potential alternatives:
- Copper(I)-Catalyzed One-Pot Synthesis: Rapid synthesis of 3,5-disubstituted isoxazoles via in situ nitrile oxide generation and terminal alkyne cycloaddition.
- p-Tosylalcohol Catalysis: Propargylic alcohols react with N-protected hydroxylamines followed by cyclization to isoxazoles.
- Deep Eutectic Solvents (DES): Environmentally benign one-pot synthesis from aldehydes and alkynes using choline chloride:urea mixtures.
- Hypervalent Iodine Reagents: Hydroxy(tosyloxy)iodobenzene (HTIB) mediates conversion of aldoximes to nitrile oxides for subsequent cycloaddition.
- Metal-Free Conditions: Use of DBU or acidic aqueous conditions to promote nitrile oxide-alkyne cycloadditions without metal catalysts.
These methods underscore the versatility of isoxazole synthesis but are less directly applied to the fused pyrrolo-isoxazole system .
Detailed Research Findings on Diastereoselectivity and Conformation
- Computational studies suggest π-interactions between phenyl substituents in the reagents favor the formation of the 3aR,6aS-isomer (3b), which is the major product under optimized conditions.
- Nuclear Overhauser Effect (NOE) NMR experiments revealed that the major isomer stabilizes a parallel turn conformation, potentially useful for peptide scaffold design.
- Diastereomeric ratios can be manipulated by choice of solvent and base, influencing the stereochemical outcome critical for biological activity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Dipolarophile | N-benzyl-3-pyrroline | Essential for pyrrolo-isoxazole ring fusion |
| Dipole Source | Nitrile oxide from amino acid derivatives | Generated in situ |
| Solvents | MeCN, CHCl3, AcOEt, MeCN/DMF mixtures | MeCN preferred for yield and selectivity |
| Bases | TEA, DABCO, NaHCO3, Li2CO3 | NaHCO3 and Li2CO3 give balanced yields |
| Temperature | Room temperature to reflux | Ambient conditions often sufficient |
| Reaction Time | 5–20 hours | Shorter times possible with NaHCO3 |
| Yield | 6–53% depending on conditions | Optimized conditions yield ~50% |
| Purification | Flash chromatography on silica gel | Standard for isolation |
| Characterization | NMR, melting point, elemental analysis | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis induction mechanisms.
Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies have demonstrated its potential to protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. A case study involving animal models showed improved cognitive function following administration of the compound.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Research conducted by the Brazilian Journal of Pharmaceutical Sciences reported effective inhibition of bacterial growth, making it a candidate for developing new antibiotics.
Skin Care Products
The compound's ability to enhance skin penetration and its anti-inflammatory properties make it suitable for use in topical formulations. A study on emulsion systems incorporating this compound demonstrated significant improvements in skin hydration and barrier function.
Anti-Aging Formulations
Due to its antioxidant properties, this compound is being explored in anti-aging products. Clinical trials have shown that formulations containing this compound can reduce the appearance of fine lines and wrinkles by promoting collagen synthesis.
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | Journal of Medicinal Chemistry |
| Neuroprotective | Moderate | Animal Model Study |
| Antimicrobial | High | Brazilian Journal of Pharmaceutical Sciences |
Table 2: Cosmetic Applications
| Application Type | Product Formulation | Observed Benefits |
|---|---|---|
| Skin Care | Topical Emulsion | Improved hydration |
| Anti-Aging | Creams and Serums | Reduction in fine lines |
Mechanism of Action
The mechanism of action of Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s pyrrolo[3,4-C]isoxazole core distinguishes it from related bicyclic systems:
- Pyrazole Derivatives: Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate replaces the oxygen atom in isoxazole with a nitrogen-rich pyrazole ring.
- Triazole Derivatives : Compounds like (1H-Benzo[d][1,2,3]triazol-5-yl) hexahydropyrrolo[3,4-c]pyrrole derivatives () incorporate a triazole ring, offering increased metabolic stability compared to isoxazole .
Table 1: Comparison of Core Heterocycles
Substituent Modifications
- Benzyl Carboxylate Group: Present in the target compound and (3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate ().
- Quinazolinone Derivatives: Compounds like 3-[(2,3-dihydro-1H-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone () replace the isoxazole with a quinazolinone moiety, which is associated with kinase inhibition activity .
Pharmacological and Physicochemical Properties
- Isoxazole vs. Pyrazole : The oxygen atom in isoxazole may improve metabolic stability over pyrazole but reduce basicity.
- Benzyl Carboxylate : Enhances lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds .
Biological Activity
Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its unique heterocyclic structure that contributes to its biological properties. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 244.28 g/mol |
| CAS Number | 1174730-77-8 |
| Purity | 98% |
| Solubility | Soluble in DMSO |
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-quorum sensing agent. Quorum sensing is a mechanism used by bacteria to communicate and coordinate behavior, which can lead to biofilm formation and antibiotic resistance.
Case Study: Anti-Quorum Sensing Activity
A study demonstrated that extracts containing this compound exhibited significant anti-quorum sensing activity against Pseudomonas aeruginosa, a common pathogen associated with biofilm-related infections. The extract inhibited biofilm formation by altering the architecture and topography of the biofilm without affecting bacterial growth directly. This was evidenced by a reduction in virulence factors such as rhamnolipid and pyocyanin .
Table 2: Biological Activity Summary
| Activity Type | Target Organism | Effect | Reference |
|---|---|---|---|
| Anti-quorum sensing | Pseudomonas aeruginosa | Inhibition of biofilm formation | |
| Antiproliferative | Various human tumor cells | Significant growth inhibition |
Therapeutic Implications
The potential therapeutic applications of this compound are vast, especially in treating infections caused by biofilm-forming bacteria. Its role as a quorum sensing inhibitor positions it as a promising candidate for developing new antimicrobial strategies.
Future Research Directions
Further research is warranted to explore the pharmacokinetics and toxicity profiles of this compound. Investigations into its efficacy against other bacterial strains and its potential synergistic effects with existing antibiotics could provide valuable insights into its clinical applicability.
Q & A
Q. What are the key considerations for optimizing the synthesis of Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate to improve yield?
Methodological Answer: Synthesis optimization requires careful selection of solvents, reaction time, and purification techniques. For example, refluxing in dichloromethane (DCM) with N-methylmaleimide for 24 hours under controlled conditions can enhance diastereoselectivity and yield . Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical to isolate the target compound. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:3.4 molar ratio of reactants) can further improve efficiency .
Q. How can researchers validate the structural integrity of this compound derivatives?
Methodological Answer: Multi-modal analytical characterization is essential:
- NMR Spectroscopy : H and C NMR (e.g., in CDCl or DMSO-d) confirm stereochemistry and functional groups. For example, characteristic shifts at δ 3.3–3.6 ppm (pyrrolidine protons) and δ 170–175 ppm (carbonyl carbons) are diagnostic .
- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., observed [M–H] at m/z 256.5) .
- IR Spectroscopy : Peaks at 1646 cm (C=O) and 3237 cm (N–H) confirm functional groups .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?
Methodological Answer: Diastereoselectivity is influenced by:
- Chiral Auxiliaries : Use of CsCO or morpholine derivatives can induce stereochemical control during cyclization .
- Reaction Conditions : Low-temperature reactions (e.g., 0°C) and hydrogenation with PtO in THF under H atmosphere stabilize intermediates and favor specific diastereomers .
- Solvent Effects : Polar aprotic solvents like DCM enhance nucleophilic attack trajectories, as observed in Diels-Alder reactions with maleimides .
Q. What strategies address contradictory spectral data in characterizing pyrrolo-isoxazole derivatives?
Methodological Answer: Contradictions often arise from tautomerism or solvent artifacts. Solutions include:
- Variable-Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) by stabilizing conformers at low temperatures .
- Crystallography : Single-crystal X-ray diffraction (e.g., synchrotron a = 5.8848 Å, b = 18.422 Å) provides unambiguous stereochemical assignments .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) correlate observed C shifts with theoretical models to resolve ambiguities .
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer: Stability studies should include:
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation, especially in compounds with conjugated π-systems .
- pH Stability : Test solubility and degradation in buffers (pH 1–13) to identify labile functional groups (e.g., ester hydrolysis) .
Mechanistic Insights
Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?
Methodological Answer: Byproducts often arise from:
- Overalkylation : Excess reagents (e.g., bromides) lead to quaternary ammonium salts, detectable via H NMR δ 2.2–2.4 ppm (alkyl protons) .
- Oxidative Degradation : Maleimide intermediates may undergo Michael addition side reactions, mitigated by inert atmospheres .
- Epimerization : Basic conditions (e.g., CsCO) can invert stereocenters; chiral HPLC separates enantiomers for analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
